molecular formula C15H15ClN2O3S B4554238 2-(benzenesulfonamido)-N-(3-chloro-4-methylphenyl)acetamide

2-(benzenesulfonamido)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B4554238
M. Wt: 338.8 g/mol
InChI Key: ZRRMDMWFTJIIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzenesulfonamido)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C15H15ClN2O3S and its molecular weight is 338.8 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is 338.0491912 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Osteoclastogenesis and Bone Loss Prevention

A study investigated the osteoclast inhibitory activity of a novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), demonstrating its potential in preventing osteoclastogenesis and estrogen-dependent bone loss. Specifically, PMSA inhibited receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation, offering a promising therapeutic strategy for postmenopausal osteoporosis (Eunjin Cho et al., 2020).

Synthetic Equivalents for Tetrahydroisoquinolines

Research on Weinreb amide-based synthetic equivalents focused on the convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. This study highlights the use of N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide for the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinolines, indicating the compound's application in synthetic chemistry (Harikrishna Kommidi et al., 2010).

Antimicrobial Activity

The structural characterization and antimicrobial activity of 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide were reported, using spectroscopic and quantum chemical methods. This study revealed the molecule's noteworthy antibacterial and antifungal activities, showcasing its potential in medical applications (B. Eren et al., 2018).

Arylsulfonylation of Amino Acids

A research focused on the N-chemoselective arylsulfonylation of tyrosine and (4-hydroxyphenyl)glycine methyl esters without protecting the phenolic hydroxy group. This method offers an efficient route for the synthesis of 2-arylsulfonamido esters, demonstrating the compound's application in peptide synthesis and modification (M. Penso et al., 2003).

Desalination Membrane Development

A study on the synthesis and characterization of composite nanofiltration membranes incorporating Poly[(4-aminophenyl)sulfonyl]butanediamide and its methylated variant showed potential in desalination. This research outlines the compound's role in enhancing membrane hydrophilicity and salt rejection capabilities, highlighting its importance in water treatment technologies (M. Padaki et al., 2013).

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-11-7-8-12(9-14(11)16)18-15(19)10-17-22(20,21)13-5-3-2-4-6-13/h2-9,17H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRMDMWFTJIIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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